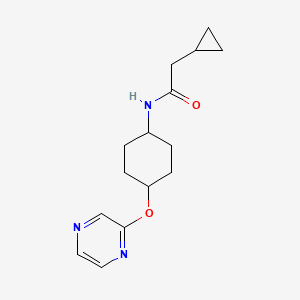

2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Description

2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic amide derivative characterized by a cyclohexyl backbone substituted with a pyrazin-2-yloxy group and an acetamide linkage bearing a cyclopropane moiety. The cyclopropyl group may enhance metabolic stability, while the pyrazine ring could influence solubility and binding affinity.

Properties

IUPAC Name |

2-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c19-14(9-11-1-2-11)18-12-3-5-13(6-4-12)20-15-10-16-7-8-17-15/h7-8,10-13H,1-6,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGSBSBVZTQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:

Formation of the cyclopropyl group: This might involve the reaction of a suitable alkene with a carbene precursor.

Synthesis of the pyrazinyl ether: This could be achieved by reacting pyrazine with an appropriate alcohol under dehydrating conditions.

Cyclohexyl moiety introduction: This step might involve the formation of a cyclohexyl intermediate through hydrogenation or other suitable methods.

Final coupling reaction: The final step could involve coupling the cyclopropyl, pyrazinyl ether, and cyclohexyl intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide may undergo various types of chemical reactions, including:

Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide could have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analysis

- Cyclohexyl Backbone : The (1r,4r)-cyclohexyl configuration is conserved in ISRIB-A13, ISRIB-A14, and the target compound, suggesting a preference for rigid, chair-conformation scaffolds in modulating biological targets .

- Substituent Effects: Pyrazine vs. Phenoxy: The target compound’s pyrazin-2-yloxy group distinguishes it from ISRIB analogs (e.g., A13, A14), which use chlorinated or cyanophenoxy substituents. Pyrazine’s nitrogen atoms may improve water solubility compared to halogenated phenyl groups . Cyclopropyl vs. Alkyl Chains: The cyclopropyl group in the target compound could reduce metabolic degradation compared to linear alkyl chains (e.g., propyl in ), enhancing pharmacokinetic stability.

Pharmacological Implications

- ISRIB analogs (A13, A14) demonstrate eIF2B antagonism, a mechanism critical in stress response regulation . The target compound’s pyrazine moiety may alter binding kinetics compared to ISRIB’s halogenated phenoxy groups.

Biological Activity

2-cyclopropyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{20}N_{2}O, featuring a cyclopropyl group and a pyrazine moiety which are significant for its biological interactions. The structural specificity is crucial for its activity in various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate pathways involved in cellular signaling and proliferation.

Target Interactions

- Receptor Binding : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

- Enzyme Inhibition : It acts as an inhibitor for specific kinases involved in cancer cell proliferation, demonstrating potential as an anticancer agent.

In Vitro Studies

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

- U937 Cell Line : Studies have shown that this compound significantly reduces cell viability in U937 human myeloid leukemia cells without inducing cytotoxicity in normal cells .

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models:

- Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size in xenograft models of human cancers, indicating its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of the compound. Modifications to the cyclopropyl and pyrazine components have been explored to optimize potency and selectivity against target receptors.

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Ring Size | Increased binding affinity |

| Pyrazine Substitution | Enhanced selectivity for specific kinases |

Case Studies

- Cancer Therapeutics : A study focused on the use of this compound as a potential treatment for metastatic cancers showed promising results in reducing tumor metastasis by targeting specific signaling pathways involved in cell migration .

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound, revealing its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Cyclopropane introduction : Reacting cyclopropane derivatives (e.g., cyclopropylacetic acid) with activating agents like thionyl chloride to form reactive intermediates.

- Coupling reactions : Amide bond formation between the cyclopropane intermediate and the trans-4-(pyrazin-2-yloxy)cyclohexylamine under conditions optimized for temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Considerations : Reaction yields are sensitive to steric hindrance from the cyclohexyl group and pyrazine’s electron-withdrawing effects.

Q. How can researchers confirm the stereochemical integrity of the (1r,4r)-cyclohexyl configuration in this compound?

- Methodological Answer :

- Chiral HPLC : Use of a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to resolve enantiomers .

- X-ray crystallography : Definitive confirmation of absolute configuration, particularly for trans-cyclohexyl derivatives .

- NOESY NMR : Analysis of spatial proximity between pyrazine oxygen and cyclohexyl protons to validate the trans-diaxial arrangement .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural identity?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₂₂N₄O₂) and isotopic patterns .

- FT-IR spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrazine C-N stretch at ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Assigns signals for cyclopropane (δ 0.5–1.2 ppm), cyclohexyl protons (δ 1.4–2.8 ppm), and pyrazine aromatic protons (δ 8.2–8.6 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclopropyl and pyrazine moieties?

- Methodological Answer :

- Analog synthesis : Replace cyclopropane with other alkyl groups (e.g., methyl, tert-butyl) or modify pyrazine to pyridine/pyrimidine to assess target binding .

- In vitro assays : Test analogs against biological targets (e.g., kinase inhibition, receptor binding) using fluorescence polarization or SPR .

- Computational docking : Compare binding affinities of analogs to identify critical interactions (e.g., cyclopropane’s van der Waals contacts) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized assay protocols : Address variability by using uniform cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Orthogonal validation : Confirm activity via independent methods (e.g., Western blotting alongside ELISA for protein expression analysis) .

Q. How does the stereochemistry of the cyclohexyl group impact pharmacokinetic properties?

- Methodological Answer :

- Comparative pharmacokinetics : Administer (1r,4r) and (1s,4s) enantiomers in rodent models, measuring plasma half-life, Cmax, and bioavailability .

- Permeability assays : Use Caco-2 cell monolayers to assess transcellular transport differences between enantiomers .

- Metabolite profiling : LC-MS/MS identification of stereospecific metabolites (e.g., hydroxylation at cyclohexyl positions) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Solvent optimization : Replace DMF with environmentally benign solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .

- Catalyst recycling : Implement immobilized catalysts (e.g., polymer-supported EDC for amide coupling) to reduce costs .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.